molecular formula C6H3BrCl2S B8248430 4-Bromo-2,6-dichlorobenzenethiol

4-Bromo-2,6-dichlorobenzenethiol

Cat. No.: B8248430
M. Wt: 257.96 g/mol
InChI Key: MDNYCXUTGFFCML-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dichlorobenzenethiol is an organosulfur compound with the molecular formula C6H3BrCl2S. It is a derivative of benzenethiol, where the benzene ring is substituted with bromine and chlorine atoms at the 4, 2, and 6 positions, respectively. This compound is known for its applications in organic synthesis and as an intermediate in the production of various chemical products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2,6-dichlorobenzenethiol typically involves the halogenation of benzenethiol derivatives. One common method includes the bromination and chlorination of benzenethiol using bromine and chlorine reagents under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to achieve efficient halogenation while minimizing by-products and waste.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2,6-dichlorobenzenethiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form sulfonic acids or sulfoxides.

    Reduction: The compound can be reduced to form the corresponding thiol or sulfide derivatives.

    Substitution: The bromine and chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or alkoxides can be used to replace the halogen atoms.

Major Products Formed

    Oxidation: Sulfonic acids or sulfoxides.

    Reduction: Thiol or sulfide derivatives.

    Substitution: Various substituted benzenethiol derivatives depending on the nucleophile used.

Scientific Research Applications

4-Bromo-2,6-dichlorobenzenethiol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dichlorobenzenethiol involves its interaction with molecular targets through its thiol group. The thiol group can form covalent bonds with electrophilic centers in biological molecules, leading to the modulation of enzyme activity and signaling pathways. The bromine and chlorine atoms enhance the compound’s reactivity and specificity towards certain targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Bromo-2,6-dichlorobenzenethiol is unique due to the presence of both bromine and chlorine atoms, which confer distinct reactivity patterns and enhance its utility in various chemical and biological applications. The combination of these halogens with the thiol group makes it a versatile compound for research and industrial purposes.

Properties

IUPAC Name

4-bromo-2,6-dichlorobenzenethiol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrCl2S/c7-3-1-4(8)6(10)5(9)2-3/h1-2,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDNYCXUTGFFCML-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Cl)S)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrCl2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.96 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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